

A Comparative Guide to Linearity and Range Determination for Elacestrant Bioanalytical Assays

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Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413

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This guide provides a detailed comparison of the linearity and analytical range for Elacestrant quantification using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Elacestrant-d4 as an internal standard. The performance of this bioanalytical method is evaluated against industry-standard regulatory guidelines and another published method for a different matrix, offering researchers and drug development professionals a comprehensive overview of assay capabilities.

Introduction to Elacestrant Analysis

Elacestrant is a novel, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of ER-positive breast cancer.[1][2] Accurate and precise quantification of Elacestrant in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.[3][4] A robust, validated bioanalytical method ensures that the data generated are reliable for regulatory submissions.[3][4] Linearity and range are fundamental parameters in this validation, defining the concentration span over which the assay is accurate, precise, and reproducible.[5]

Experimental Protocols

This section details the methodologies for the quantification of Elacestrant, primarily focusing on the analysis in human plasma using Elacestrant-d4 as the stable isotope-labeled internal standard (SIL-IS).

Method 1: Elacestrant in Human Plasma by LC-MS/MS

- Objective: To determine the concentration of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) for pharmacokinetic studies.[1]
- Internal Standard (IS): Deuterated Elacestrant-d4.[1][6]
- Sample Preparation: A liquid-liquid extraction procedure is employed. To 150 µl of plasma, 300 µl of 1% formic acid in water is added before extraction.[1]
- Chromatography:
 - System: Acquity UPLC[1]
 - Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm)[1]
 - Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1]
 - Flow Rate: 0.8 ml/min[1]
- Mass Spectrometry:
 - System: Sciex 5000 mass spectrometer[1]
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM)[7]
 - MRM Transitions:
 - Elacestrant: m/z 459.35 → 268.15[1]
 - Elacestrant-d4 (IS): m/z 463.35 → 272.23[1][6]

Method 2: Elacestrant in Pharmaceutical Dosage Forms by LC-MS/MS

- Objective: To identify and quantify Elacestrant in pharmaceutical tablet formulations.[8]
- Internal Standard: Not specified in the provided abstract.

- Chromatography:
 - Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μ m)[8]
 - Mobile Phase: Isocratic elution (details not specified).[8]
 - Flow Rate: 1.0 mL/min[8]
- Detection: Photodiode Array (PDA) detector in conjunction with tandem mass spectrometry (MS/MS).[8]

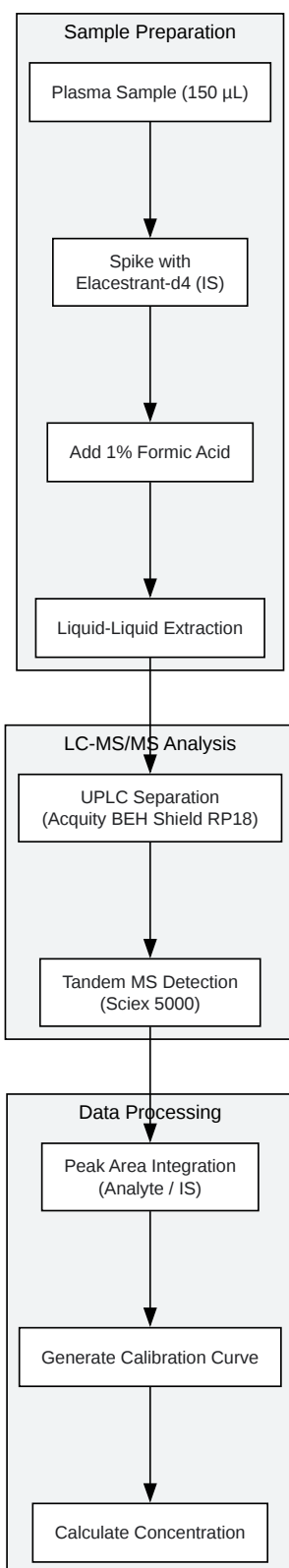
Data Presentation: Linearity and Range Comparison

The performance of the bioanalytical method is compared with a method for pharmaceutical analysis and benchmarked against standard regulatory acceptance criteria from the FDA.[3][4]

Parameter	Method 1: Elacestrant in Plasma[1]	Method 2: Elacestrant in Tablets[8]	Regulatory Acceptance Criteria (FDA)[3][4]
Analyte	Elacestrant	Elacestrant	Drug and its metabolite(s)
Internal Standard	Elacestrant-d4	Not Specified	SIL-IS is preferred where possible
Linear Range	0.05 – 100 ng/mL	25 – 150 µg/mL	Range must cover expected concentrations
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	1.0 µg/mL	Response should be ≥ 5x blank response
Upper Limit of Quantification (ULOQ)	100 ng/mL	150 µg/mL	Highest standard on the calibration curve
Correlation Coefficient (r ²)	Not explicitly stated, but implied by validation	0.99979	Not strictly defined, but should indicate a strong fit
Calibration Curve Model	Not explicitly stated, typically linear or weighted linear regression	Not explicitly stated	The simplest model that adequately describes the concentration-response relationship should be used.
Accuracy at LLOQ/ULOQ	Validated (data not shown)	Not explicitly stated	Back-calculated concentrations should be within ±20% of nominal (±25% for LBA)
Precision at LLOQ/ULOQ	Validated (data not shown)	Not explicitly stated	Coefficient of Variation (CV) should not exceed 20% (25% for LBA)

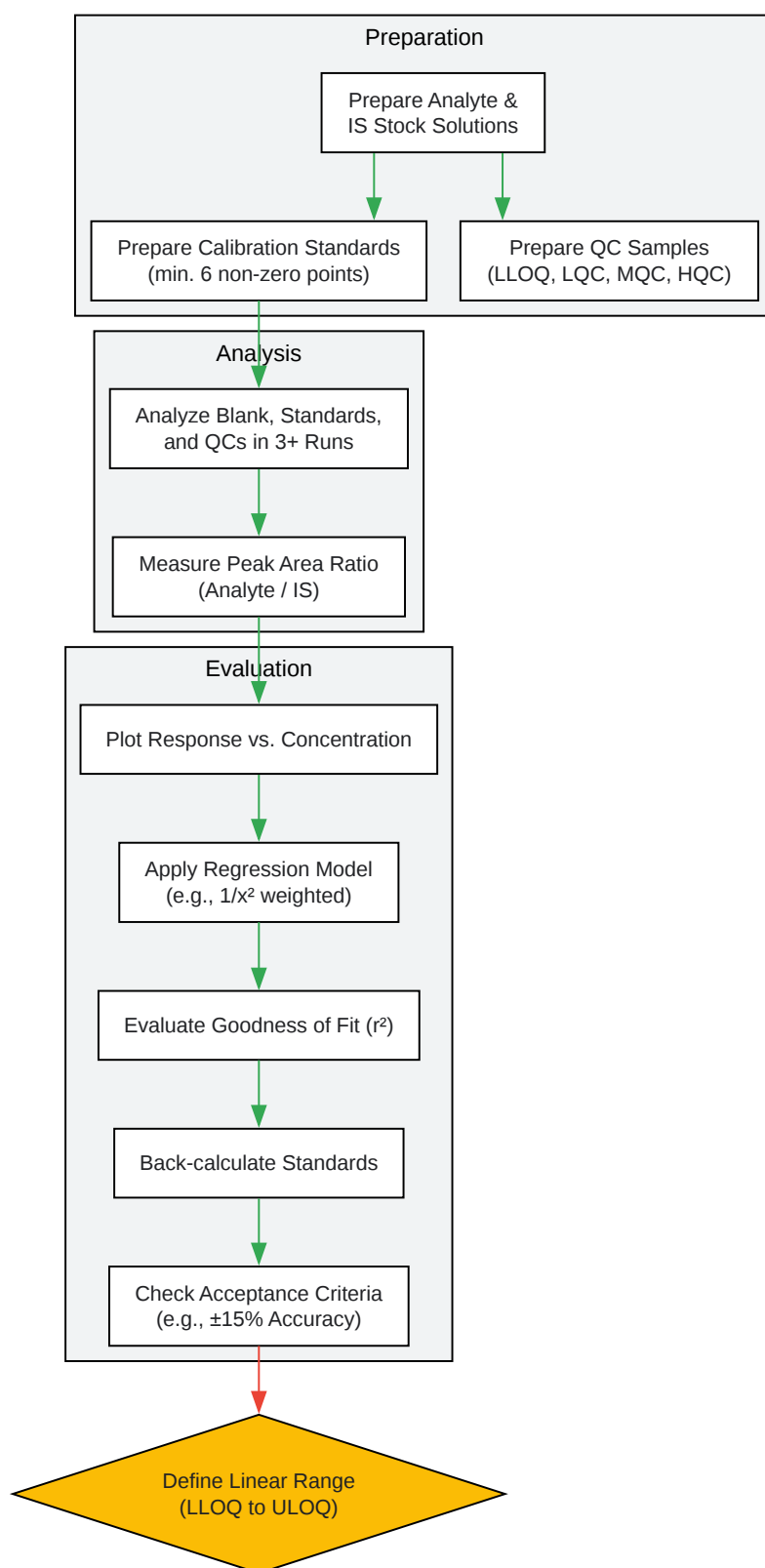
Visualizations

The following diagrams illustrate the experimental workflow and the logical process for determining the linearity of a bioanalytical assay.



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Caption: Workflow for Elacestrant quantification in plasma.



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Caption: Logic for linearity and range determination.

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- To cite this document: BenchChem. [A Comparative Guide to Linearity and Range Determination for Elacestrant Bioanalytical Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366413#linearity-and-range-determination-for-elacestrant-assays-with-elacestrant-d4-1]

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